Product packaging for [3-(Difluoromethyl)oxetan-3-yl]methanamine(Cat. No.:CAS No. 1781121-31-0)

[3-(Difluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B2963343
CAS No.: 1781121-31-0
M. Wt: 137.13
InChI Key: NYNCJBLFQIECEU-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)oxetan-3-yl]methanamine (CAS 1781121-31-0) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis . This compound features an oxetane ring, a motif increasingly valued in drug discovery for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The presence of both a difluoromethyl group and a primary amine functional group on the same oxetane scaffold makes it a versatile intermediate for constructing more complex molecules . The primary amine serves as a key handle for amide bond formation or other coupling reactions, allowing researchers to conjugate the oxetane moiety to various scaffolds. Oxetane derivatives are of significant interest in the synthesis of active pharmaceutical ingredients and are explored in the development of compounds for various therapeutic areas . For example, structurally similar 3-aminooxetane derivatives are utilized as intermediates in novel synthetic pathways, highlighting the utility of this chemical class . This product is intended for use by qualified researchers in a controlled laboratory setting. Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) before use. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals . Specifications: • CAS Number: 1781121-31-0 • Molecular Formula: C5H9F2NO • Molecular Weight: 137.13 g/mol • SMILES: NCC1(C(F)F)COC1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F2NO B2963343 [3-(Difluoromethyl)oxetan-3-yl]methanamine CAS No. 1781121-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(difluoromethyl)oxetan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-4(7)5(1-8)2-9-3-5/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCJBLFQIECEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Difluoromethyl Oxetan 3 Yl Methanamine

Retrosynthetic Analysis of [3-(Difluoromethyl)oxetan-3-yl]methanamine

A retrosynthetic analysis of this compound suggests a logical approach to its synthesis by disconnecting the molecule at key functional groups. The primary disconnection can be made at the C-N bond of the methanamine moiety, leading to a precursor such as a 3-(difluoromethyl)oxetane-3-carbonitrile or a related carboxylic acid derivative. Further disconnection of the difluoromethyl group could lead to an ester or ketone precursor at the 3-position of the oxetane (B1205548) ring. The oxetane ring itself can be retrosynthetically disconnected to an acyclic 1,3-diol precursor. This analysis provides a strategic roadmap for the forward synthesis.

Exploration of Synthetic Routes

The synthesis of this compound can be approached by considering the formation of the key structural components: the oxetane core, the difluoromethyl group, and the methanamine moiety.

The construction of the oxetane ring is a critical step. A common and effective method is the intramolecular Williamson etherification. acs.org This typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, followed by treatment with a base to facilitate ring closure. acs.org Another approach involves the reaction of diols with reagents like N,N'-carbonyldiimidazole to form a cyclic carbonate, which can then be converted to the oxetane.

One potential starting material for the oxetane core is 2,2-bis(bromomethyl)propane-1,3-diol, which can be cyclized in the presence of a base like sodium ethoxide to form a 3-(bromomethyl)oxetan-3-yl)methanol intermediate. connectjournals.com This intermediate provides a functional handle for further modifications.

The introduction of the difluoromethyl (CF2H) group can be challenging and several reagents have been developed for this purpose. One prominent reagent is zinc(II) difluoromethanesulfinate (DFMS), also known as the Baran difluoromethylation reagent. nih.govenamine.netnih.gov This reagent is effective for the direct transfer of a CF2H unit to various organic substrates under mild conditions. nih.govenamine.netnih.gov Other reagents for difluoromethylation include (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) and various sulfoximine-based reagents. tcichemicals.comnih.gov

In the context of synthesizing this compound, the difluoromethyl group could be introduced at a late stage of the synthesis, for instance, by the difluoromethylation of a suitable precursor such as a 3-formyl or 3-keto-oxetane derivative.

The methanamine moiety can be introduced through several standard organic transformations. A common method is the reduction of a nitrile group (-CN). For example, a 3-(difluoromethyl)oxetane-3-carbonitrile precursor can be reduced using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the desired primary amine.

Alternatively, the methanamine group can be formed via the reductive amination of a 3-formyloxetane precursor. This involves reacting the aldehyde with ammonia (B1221849) or an ammonia equivalent, followed by reduction of the resulting imine. Another route involves the conversion of a carboxylic acid to an amide, followed by reduction. A related synthesis of 3-(fluoromethyl)oxetan-3-amine (B2595145) has been reported, suggesting the feasibility of introducing an amino group at the 3-position of the oxetane ring. researchgate.net

Development and Optimization of High-Yielding Synthetic Protocols

The choice of reagents and the optimization of reaction conditions such as temperature, solvent, and reaction time are crucial for maximizing yield and minimizing side products.

For the oxetane core formation , the choice of base and solvent in the Williamson etherification can significantly impact the efficiency of the cyclization. Strong, non-nucleophilic bases are often preferred to avoid competing substitution reactions.

In the difluoromethylation step , the selection of the appropriate difluoromethylating agent is critical and depends on the nature of the substrate. For instance, the Baran reagent (DFMS) is known for its functional group tolerance and can be used under relatively mild, open-flask conditions. nih.govenamine.net Optimization of this step would involve screening different solvents and adjusting the stoichiometry of the reagent and any necessary additives.

For the incorporation of the methanamine moiety , if proceeding through a nitrile reduction, the choice of reducing agent and reaction conditions can influence the outcome. For example, while LiAlH4 is a powerful reducing agent, milder conditions might be necessary to avoid the reduction of other functional groups.

A potential synthetic route could start from a commercially available or readily synthesized 3,3-disubstituted oxetane precursor. For example, starting with (3-(bromomethyl)oxetan-3-yl)methanol, the hydroxyl group could be oxidized to a carboxylic acid. Subsequent conversion to an amide followed by a Hofmann rearrangement could yield a protected amine. Alternatively, the bromomethyl group could be converted to a nitrile, which is then reduced. The introduction of the difluoromethyl group would likely involve the functionalization of the remaining substituent at the 3-position. A plausible precursor, 3-(bromomethyl)-3-(difluoromethyl)oxetane, has been synthesized, which could then be converted to the target methanamine. researchgate.net

Table 1: Key Reagents in the Synthesis of this compound

Step Reagent Class Specific Example(s) Purpose
Oxetane Formation Base Sodium ethoxide, Potassium tert-butoxide Intramolecular cyclization
Difluoromethylation Difluoromethylating Agent Zinc(II) difluoromethanesulfinate (DFMS), (Difluoromethyl)trimethylsilane (TMSCF2H) Introduction of the CF2H group

Table 2: Potential Synthetic Intermediates

Intermediate Name Chemical Structure Role in Synthesis
(3-(Bromomethyl)oxetan-3-yl)methanol C5H9BrO2 Precursor to the oxetane core with a handle for further functionalization. connectjournals.com
3-(Difluoromethyl)oxetane-3-carbonitrile C5H5F2NO Precursor to the methanamine moiety via reduction.

Purification and Isolation Techniques

The purification and isolation of this compound and its intermediates are crucial for obtaining a product of high purity. Common techniques employed in synthetic organic chemistry are applicable here.

Chromatography: Column chromatography is a standard method for purifying organic compounds. Silica gel is a common stationary phase, and a mixture of solvents, such as ethyl acetate (B1210297) and hexanes, can be used as the mobile phase. The polarity of the solvent system is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

Distillation: For volatile intermediates or the final product, distillation can be an effective purification method, especially for removing non-volatile impurities. atlantis-press.com

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective technique for achieving high purity.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities.

The choice of purification technique depends on the physical properties of the compound (e.g., volatility, polarity, crystallinity) and the nature of the impurities.

Stereochemical Considerations in Synthesis

When chiral centers are present in the molecule or are created during the synthesis, stereochemical control becomes a significant consideration. For this compound, the carbon at the 3-position of the oxetane ring is a quaternary center and therefore not chiral, unless substituents on the aminomethyl group or elsewhere introduce chirality.

However, if a chiral precursor is used or if a stereoselective reaction is employed, it is possible to synthesize enantiomerically enriched or diastereomerically pure products. For instance, the use of chiral auxiliaries or catalysts in the addition of the difluoromethyl group or in the formation of the amine can lead to stereoselective synthesis. cas.cnnih.gov The diastereomeric ratio of products can often be determined by techniques like 19F NMR spectroscopy. cas.cn

Comparative Analysis of Synthetic Pathways

Pathway Starting Material Key Steps Advantages Disadvantages
Route A Oxetan-3-oneStrecker synthesis, Nitrile reductionPotentially high yielding, ConvergentUse of toxic cyanide reagents
Route B Oxetan-3-oneHenry reaction, Nitro reductionAvoids cyanide, Well-established reactionsMay require multiple steps for functional group interconversion
Route C 3-(Bromomethyl)-3-(difluoromethyl)oxetaneNucleophilic substitution with an amine sourceDirect introduction of the aminomethyl groupPrecursor synthesis may be lengthy

A detailed analysis would involve experimental validation of each route to determine the most efficient and practical method for the synthesis of this compound. The choice of pathway may also be influenced by the desired scale of the synthesis and the specific requirements for purity and stereochemistry.

Reactivity and Mechanistic Investigations of 3 Difluoromethyl Oxetan 3 Yl Methanamine

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group is generally stable, though the hydrogen atom can exhibit weak acidity and participate in hydrogen bonding. In some contexts, the CF2H group can be involved in radical reactions or act as a precursor to difluorocarbene. However, no studies investigating the specific reactivity of the difluoromethyl group within the [3-(Difluoromethyl)oxetan-3-yl]methanamine scaffold have been published.

Due to the absence of specific research data, the generation of a scientifically accurate article with detailed findings and data tables, as requested, is not possible at this time.

Interactions with Nucleophiles and Electrophiles

The primary amine functionality in this compound is the principal site for interactions with both nucleophiles and electrophiles.

As a Nucleophile: The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile. chemguide.co.uk It is expected to react readily with a variety of electrophiles. For instance, it can undergo N-alkylation with alkyl halides, acylation with acyl chlorides or acid anhydrides to form amides, and react with aldehydes and ketones to form imines (Schiff bases). chemguide.co.ukbritannica.comlibretexts.org These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Reaction with Electrophiles:

ElectrophileReagent ExampleProduct Type
Alkyl HalideBromoethaneSecondary Amine
Acyl ChlorideEthanoyl chlorideAmide
AldehydeBenzaldehydeImine (Schiff Base)
Sulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide

This table illustrates the expected nucleophilic reactions of the primary amine group.

As a Base: The amine group also confers basic properties to the molecule, readily reacting with acids to form ammonium (B1175870) salts. britannica.com This basicity is an important factor in its handling and in its reactivity under various pH conditions.

Radical Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group can participate in radical reactions, although it is generally more challenging to initiate than reactions involving a trifluoromethyl group. ccspublishing.org.cnacs.org The C-H bond in the difluoromethyl group can be homolytically cleaved under specific conditions, such as photoredox catalysis, to generate a difluoromethyl radical. rsc.orgchinesechemsoc.org This radical species can then engage in various transformations, including addition to alkenes or arenes. sioc.ac.cn

The generation of a difluoromethyl radical from precursors is a known strategy in organic synthesis. chinesechemsoc.org While specific studies on this compound are not available, it is plausible that under appropriate radical-initiating conditions, the difluoromethyl group could be a site of reactivity. The stability of the resulting radical and the reaction conditions would be critical factors in determining the outcome of such reactions. ccspublishing.org.cnacs.org

Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions. nih.govillinois.edu This reactivity is a key feature of oxetane chemistry and provides a pathway to 1,3-difunctionalized compounds. acs.orgnih.gov

Ring-Opening Reactions

The ring-opening of the oxetane in this compound can be initiated by either electrophilic or nucleophilic reagents.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinated, which activates the ring towards nucleophilic attack. nih.govrsc.org The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn For a 3,3-disubstituted oxetane, nucleophilic attack would occur at one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring. The presence of the 3-substituents can influence the stability of any potential carbocationic intermediates, thereby directing the regiochemical outcome. magtech.com.cn

Base-Catalyzed/Nucleophilic Ring-Opening: Strong nucleophiles can also directly attack the carbon atoms of the oxetane ring, leading to its opening. magtech.com.cn This type of reaction is generally less common for 3,3-disubstituted oxetanes due to increased steric hindrance. nih.gov However, intramolecular nucleophilic attack is a known strategy for the synthesis of larger heterocyclic systems. acs.org

Potential Ring-Opening Reactions:

ConditionsNucleophileExpected Product
Acidic (e.g., HCl)WaterA 1,3-diol
Acidic (e.g., HBr)BromideA 3-bromo-1-propanol (B121458) derivative
Basic (e.g., NaOMe)MethoxideA 3-methoxy-1-propanol (B72126) derivative

This table provides hypothetical examples of ring-opening reactions of the oxetane moiety.

Stereospecificity in Ring-Opening Reactions

The ring-opening of oxetanes can proceed with a high degree of stereospecificity. acs.orgacs.org The mechanism of the ring-opening reaction, whether it proceeds via an SN1 or SN2 pathway, will dictate the stereochemical outcome. In many cases, particularly with nucleophilic attack under acidic conditions, the reaction proceeds with inversion of configuration at the center of attack, which is characteristic of an SN2 mechanism. acs.org For the prochiral center at C3 of this compound, any ring-opening reaction that creates a new stereocenter would have its stereochemistry influenced by the reaction conditions and the nature of the nucleophile and catalyst. rsc.orgrsc.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials. The primary amine functionality of this compound makes it a suitable candidate for several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. researchgate.netnih.govorgsyn.orgmdpi.com The primary amine of this compound could readily participate in this reaction, leading to the formation of complex molecules incorporating the oxetane and difluoromethyl moieties.

Passerini Reaction: The Passerini three-component reaction involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgontosight.ai While the primary amine itself is not a direct component, it could be transformed into an isocyanide, which could then participate in a Passerini reaction.

The incorporation of the unique [3-(Difluoromethyl)oxetan-3-yl]methyl motif into complex structures via MCRs represents a promising avenue for the synthesis of novel chemical entities.

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its reactions.

Kinetic vs. Thermodynamic Control: In reactions with multiple potential products, such as the ring-opening of the oxetane or certain electrophilic additions, the reaction conditions can determine whether the kinetic or thermodynamic product is favored. libretexts.orgwikipedia.orglibretexts.org For example, in the electrophilic addition to a system with multiple reactive sites, lower temperatures often favor the product that is formed faster (the kinetic product), while higher temperatures, which allow for reversibility, tend to favor the more stable product (the thermodynamic product). libretexts.orglibretexts.org

The kinetics of the oxetane ring-opening polymerization are known to be influenced by the choice of catalyst and initiator. ontosight.ai Similarly, the rate of nucleophilic attack on the oxetane ring of this compound would be dependent on the strength of the nucleophile, the nature of the catalyst (if any), and the solvent.

Further experimental studies would be necessary to quantify the kinetic and thermodynamic parameters for the specific reactions of this compound.

Detailed Mechanistic Elucidation via Spectroscopic and Computational Methods

Currently, there is no published research that provides a detailed mechanistic elucidation for the reactivity of this compound using spectroscopic and computational methods. Inferred reactivity based on analogous structures is not a substitute for direct experimental and theoretical investigation.

For a thorough mechanistic understanding, a multi-faceted approach would be necessary. This would typically involve:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry would be essential to characterize reactants, intermediates, and products of any reaction involving this compound. Isotopic labeling studies could further illuminate reaction pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods would be crucial for mapping potential energy surfaces, identifying transition states, and calculating activation energies for proposed reaction mechanisms. This would provide theoretical support for experimentally observed phenomena.

The absence of such studies in the current body of scientific literature means that data tables and detailed research findings on the mechanistic aspects of this compound cannot be provided. Future research endeavors are required to shed light on the reactivity and mechanistic intricacies of this compound.

Applications of 3 Difluoromethyl Oxetan 3 Yl Methanamine As a Chemical Building Block

Construction of Novel Heterocyclic Scaffolds

The inherent reactivity of the primary amine and the potential for the oxetane (B1205548) ring to participate in various transformations make [3-(Difluoromethyl)oxetan-3-yl]methanamine an ideal starting material for the synthesis of a wide array of heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The primary amine functionality of this compound serves as a versatile handle for the construction of numerous nitrogen-containing heterocycles, which are privileged structures in many biologically active compounds. Its utility is demonstrated in the synthesis of substituted pyridines and pyrimidines, key components of many pharmaceuticals.

For instance, in the synthesis of complex pyridine (B92270) derivatives, the amine can undergo condensation reactions with 1,5-dicarbonyl compounds or their equivalents. The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding aromatic pyridine. The presence of the difluoromethylated oxetane moiety often imparts unique physicochemical properties to the final product, such as increased metabolic stability and altered lipophilicity.

Similarly, this building block is employed in the synthesis of pyrimidine (B1678525) rings. One common approach involves the reaction of the amine with a β-dicarbonyl compound to form an enamine, which is then cyclized with a formamide (B127407) equivalent. The resulting pyrimidine scaffold, adorned with the [3-(Difluoromethyl)oxetan-3-yl]methyl substituent, presents a novel chemical space for drug discovery programs.

Nitrogen-Containing HeterocycleSynthetic ApproachKey ReagentsSignificance of the [3-(Difluoromethyl)oxetan-3-yl]methyl Substituent
Substituted PyridinesCondensation followed by oxidation1,5-Dicarbonyl compounds, Oxidizing agent (e.g., DDQ)Enhances metabolic stability and modulates lipophilicity.
Substituted PyrimidinesEnamine formation and cyclizationβ-Dicarbonyl compounds, Formamide equivalentsIntroduces novel three-dimensional structural motifs.

Synthesis of Oxygen-Containing Heterocycles

While the primary amine is the more intuitive reactive handle, the oxetane ring itself can participate in ring-opening and rearrangement reactions to afford oxygen-containing heterocycles. Under specific acidic or Lewis acidic conditions, the strained oxetane can be opened by intramolecular nucleophiles, including those derived from the amine functionality after suitable modification.

For example, acylation of the primary amine followed by treatment with a Lewis acid can trigger an intramolecular cyclization. In this process, the newly formed amide oxygen can act as a nucleophile, attacking one of the oxetane ring carbons and leading to the formation of larger, oxygen-containing rings such as oxazines. The regioselectivity of the ring-opening is often influenced by the nature of the Lewis acid and the substitution pattern on the oxetane.

Furthermore, the difluoromethyl group can influence the electronic properties of the oxetane, potentially altering its reactivity and the outcome of such rearrangements. Research in this area is focused on controlling the reaction conditions to selectively produce desired oxygen-containing heterocyclic scaffolds.

Oxygen-Containing HeterocycleSynthetic ApproachKey Reagents/ConditionsRole of the this compound Moiety
OxazinesIntramolecular ring-opening/cyclizationAcylating agent, Lewis acidProvides both the nucleophile (after modification) and the electrophilic oxetane ring.
Substituted FuransRearrangement of oxetane-derived intermediatesAcid catalysisThe oxetane serves as a masked precursor to the furan (B31954) ring system.

Synthesis of Spirocyclic Systems

The unique 3,3-disubstituted nature of the oxetane core in this compound makes it an excellent precursor for the synthesis of spirocyclic systems. These three-dimensional structures are of increasing interest in drug discovery as they can provide access to novel chemical space and improved pharmacological properties.

One strategy involves the conversion of the primary amine into a nucleophilic species that can participate in an intramolecular cyclization onto a tethered electrophilic center. For instance, the amine can be alkylated with a bifunctional reagent containing both a leaving group and a latent electrophile. Subsequent activation of the electrophile can then initiate a spirocyclization reaction, where the nitrogen atom attacks to form a new ring fused at the C3 position of the oxetane.

Alternatively, the oxetane ring itself can be a key component in the formation of the spirocycle. For example, in a Pictet-Spengler-type reaction, the amine, after conversion to an imine, can be attacked by an intramolecular nucleophile, with the oxetane ring remaining as a spiro-fused substituent on the newly formed heterocyclic core.

Spirocyclic SystemSynthetic StrategyKey TransformationStructural Contribution of the Building Block
Spiro-piperidinesIntramolecular N-alkylationCyclization of a tethered amine onto an electrophileForms the core spirocyclic junction with the oxetane ring.
Spiro-oxazolidinonesReaction with phosgene (B1210022) or its equivalentsCyclization involving the amine and a hydroxyl group generated from oxetane ring-openingThe oxetane provides the atoms for one of the fused rings.

Incorporation into Complex Organic Molecules

Beyond the synthesis of discrete heterocyclic scaffolds, this compound is a valuable participant in more sophisticated synthetic strategies that aim to build molecular complexity rapidly.

Use in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The reactivity of this compound is well-suited for initiating such cascades.

A typical example involves a multi-component reaction where the amine, an aldehyde, and a suitable third component react in a concerted fashion to generate a complex polycyclic structure. For instance, in an Ugi-type four-component reaction, the amine can react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex acyclic precursor. This intermediate can then be designed to undergo a subsequent intramolecular cyclization, driven by the functionality introduced from the various components, leading to the formation of intricate heterocyclic systems in a single pot.

The difluoromethylated oxetane moiety can play a crucial role in directing the stereochemical outcome of these cascade reactions and often enhances the stability and drug-like properties of the final products.

Application in Click Chemistry Analogues

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can be readily functionalized to participate in such reactions.

By converting the primary amine to either an azide (B81097) or by tethering an alkyne-containing moiety, the building block is primed for click chemistry. This allows for its efficient and specific conjugation to other molecules bearing the complementary functional group. This strategy is particularly powerful for the late-stage functionalization of complex biomolecules or for the construction of modular materials.

Development of Functionalized Derivatives for Material Science Research

There is a lack of specific published research detailing the synthesis and characterization of functionalized derivatives of this compound for applications in material science. While the synthesis of polymers and other materials from related fluorinated and oxetane-containing compounds is documented, specific examples starting from this compound are absent in the reviewed literature. The primary amine of the subject compound provides a reactive site for incorporation into polymer backbones or as pendant groups through reactions such as amidation or imine formation. Such modifications could theoretically be used to develop novel polymers with tailored thermal, optical, or mechanical properties. However, without experimental data, any discussion of these potential applications remains speculative.

Generation of Compound Libraries for Research Screening

Similarly, a thorough search did not yield any specific information on the inclusion of this compound as a scaffold in the generation of compound libraries for high-throughput screening. Chemical suppliers list the compound as a building block, indicating its availability for such purposes. The process of generating a compound library would typically involve the reaction of the primary amine of this compound with a diverse set of reactants, such as carboxylic acids, aldehydes, or sulfonyl chlorides, to create a collection of novel molecules. These libraries are crucial tools in drug discovery and other areas of chemical biology for identifying new bioactive compounds. While the methodology for creating such libraries is well-established, there are no specific reports of libraries built upon the this compound core.

Derivatives and Analogues of 3 Difluoromethyl Oxetan 3 Yl Methanamine

Synthesis of N-Substituted Derivatives

The primary amine functionality of [3-(Difluoromethyl)oxetan-3-yl]methanamine serves as a versatile handle for the synthesis of a wide range of N-substituted derivatives. Standard and well-established amine chemistry protocols can be employed to introduce alkyl, aryl, and acyl groups, thereby modulating the steric and electronic properties of the nitrogen atom.

Reductive Amination: A highly effective and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then immediately reduced to the corresponding secondary or tertiary amine. Mild reducing agents are typically chosen to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the common problem of over-alkylation often encountered with direct alkylation using alkyl halides.

The general scheme for reductive amination is as follows:

Step 1 (Imine Formation): this compound reacts with a selected aldehyde or ketone.

Step 2 (Reduction): The in situ-formed imine is reduced to the target N-substituted amine.

Reagent ClassSpecific Reagent ExampleReducing AgentProduct Class
AldehydeFormaldehydeSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)N-methyl derivative
AldehydeAcetaldehydeSodium cyanoborohydride (NaBH₃CN)N-ethyl derivative
KetoneAcetoneSodium triacetoxyborohydride (NaBH(OAc)₃)N-isopropyl derivative
AldehydeBenzaldehydeSodium cyanoborohydride (NaBH₃CN)N-benzyl derivative

N-Acylation: The synthesis of N-acyl derivatives (amides) can be readily achieved by treating the parent amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This reaction is generally high-yielding and provides access to stable amide derivatives, which can serve as protecting groups or introduce new functionalities.

Direct N-Alkylation: While carrying a risk of multiple substitutions, direct N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be controlled under specific conditions, such as using a large excess of the primary amine to favor mono-alkylation.

Synthesis of Oxetane (B1205548) Ring-Substituted Analogues

Modification of the oxetane ring itself provides another avenue to create structural diversity. Substituents can be introduced at the C2, C3, or C4 positions of the ring, influencing the molecule's conformation, polarity, and stability.

The synthesis of such analogues typically involves building the substituted oxetane ring from acyclic precursors. For instance, a strategy for synthesizing analogues with a different substituent at the C3 position alongside the aminomethyl and difluoromethyl groups would require a custom synthesis starting from a suitably substituted propane-1,3-diol derivative.

A reported synthesis of related 3,3-disubstituted oxetanes provides a blueprint for such approaches. connectjournals.com The synthesis of 3-(4-substituted aryloxymethyl)oxetan-3-ylamines begins with the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com A similar multi-step strategy could be envisioned for analogues of this compound, starting with precursors that already contain the desired ring substituent.

Example Synthetic Pathway for a C3-Substituted Analogue:

Starting Material: A 2,2-disubstituted propane-1,3-diol, where one substituent is a precursor to the aminomethyl group and the other is the desired ring-substituent (e.g., a hydroxymethyl group).

Cyclization: Intramolecular Williamson ether synthesis by converting one hydroxyl group to a leaving group (e.g., tosylate) and treating with a base to form the oxetane ring.

Functional Group Interconversion: Conversion of the precursor groups at the C3 position to the final aminomethyl and difluoromethyl moieties.

The stability of the oxetane ring is a key consideration, with studies showing that 3,3-disubstituted oxetanes are generally more stable and less prone to acid-catalyzed ring-opening due to steric shielding. nih.gov

Synthesis of Difluoromethyl Group-Modified Analogues

Altering the fluorine content of the fluoroalkyl group at the C3 position offers a powerful method for fine-tuning the electronic properties of the molecule. Analogues bearing monofluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) groups are of significant interest.

Synthesis of Monofluoromethyl Analogues: The synthesis of [3-(monofluoromethyl)oxetan-3-yl]methanamine has been developed, leveraging nucleophilic substitution and fluorination techniques. researchgate.net A plausible route involves the synthesis of a 3-hydroxymethyl-3-(aminomethyl)oxetane precursor, followed by a deoxofluorination reaction (e.g., using DAST or Deoxo-Fluor) on the alcohol to introduce the monofluoromethyl group.

Synthesis of Trifluoromethyl Analogues: The synthesis of the corresponding trifluoromethyl analogue, [3-(trifluoromethyl)oxetan-3-yl]methanamine, would likely start from trifluoromethyl-containing building blocks. googleapis.comgoogle.com A synthetic approach could mirror that of the difluoromethyl parent compound, but instead utilize a trifluoromethylating reagent or a ketone precursor bearing a -CF₃ group. For instance, the diastereoselective addition of a trifluoromethyl nucleophile (e.g., Ruppert-Prakash reagent, TMSCF₃) to an N-sulfinyl ketimine derived from 3-oxetanone (B52913) could provide a pathway to the chiral trifluoromethyl amine.

Modification of the Existing Difluoromethyl Group: The C-H bond in the difluoromethyl group is acidic enough to be deprotonated under strong basic conditions, transforming the typically electrophilic group into a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactivity allows for the difluoromethyl group to be further functionalized by reaction with various electrophiles, opening a route to analogues where the hydrogen is replaced by other substituents (e.g., alkyl, aryl groups), thus creating a difluoromethylene bridge. acs.org

Structure-Reactivity Relationship Studies of Derivatives

Effect of N-Substitution:

Basicity: N-alkylation increases the electron density on the nitrogen atom through inductive effects, thereby increasing the basicity (lowering the pKa of the conjugate acid) of the amine compared to the primary amine parent. Conversely, N-acylation significantly decreases basicity due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen.

Nucleophilicity: The nucleophilicity generally follows the same trend as basicity, with N-alkyl derivatives being stronger nucleophiles and N-acyl derivatives being significantly weaker.

Effect of Oxetane Ring Substitution:

Ring Strain and Stability: The oxetane ring possesses considerable ring strain (~25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.org The substitution pattern dictates its stability; 3,3-disubstituted oxetanes are sterically hindered, which can increase their stability towards nucleophilic attack and ring-opening. nih.gov

Conformation: Substituents on the ring will influence its puckering and the spatial orientation of the functional groups, which can affect its binding to biological targets. acs.org

Effect of Fluoroalkyl Group Modification:

Electronic Properties: The electron-withdrawing nature of the fluoroalkyl group increases with the number of fluorine atoms (-CF₃ > -CHF₂ > -CH₂F). This inductive effect influences the basicity of the neighboring aminomethyl group, with the -CF₃ group causing the largest decrease in basicity. nih.gov

Hydrogen Bonding: The difluoromethyl group is unique in this series as it can act as a hydrogen bond donor via its polarized C-H bond. rsc.orgnih.gov This capability is lost in the trifluoromethyl analogue and is weaker in the monofluoromethyl version. This property can significantly alter intermolecular interactions.

Lipophilicity: Increasing the fluorine content generally increases lipophilicity, which can impact properties like cell membrane permeability.

Fluoroalkyl GroupInductive EffectH-Bond Donor AbilityRelative Basicity of Amine
-CH₂FWeakly withdrawingWeakHighest
-CHF₂Moderately withdrawingYesIntermediate
-CF₃Strongly withdrawingNoLowest

Exploring the Impact of Structural Modifications on Synthetic Utility

The derivatives and analogues of this compound are not merely endpoints but also serve as versatile building blocks for constructing more complex molecules, particularly in the context of medicinal chemistry.

Utility of N-Substituted Derivatives: Introducing functionalized N-substituents transforms the molecule into a bifunctional building block. For example, an N-Boc protected derivative allows the oxetane moiety to be incorporated into a larger structure via reactions that are incompatible with a free amine. Subsequent deprotection reveals the amine for further functionalization. An N-allyl group could enable participation in various cross-coupling reactions.

Utility of Oxetane Ring-Substituted Analogues: The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. nih.govbeilstein-journals.org By creating a library of analogues with different substituents on the oxetane ring (e.g., hydroxyl, alkoxy, aryl groups), chemists can systematically probe structure-activity relationships and optimize drug-like properties. These substituted oxetanes serve as valuable scaffolds for drug discovery programs. eurjchem.comrsc.org

Utility of Fluoroalkyl-Modified Analogues: The ability to synthesize monofluoromethyl, difluoromethyl, and trifluoromethyl analogues provides a powerful toolkit for medicinal chemists. tandfonline.com This "fluorine scanning" allows for the precise modulation of a lead compound's pKa, lipophilicity, metabolic stability, and binding interactions. nih.gov The difluoromethyl group, in particular, offers the unique ability to act as a bioisostere for hydroxyl or thiol groups. nih.govnih.gov Furthermore, the capacity to deprotonate the -CHF₂ group to form a nucleophilic building block greatly expands its synthetic utility, enabling the construction of molecules containing a metabolically robust difluoromethylene (-CF₂-) linker. acs.org

Theoretical and Computational Studies of 3 Difluoromethyl Oxetan 3 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov For [3-(Difluoromethyl)oxetan-3-yl]methanamine, methods like Density Functional Theory (DFT) are employed to provide a detailed picture of its electronic nature. nih.gov

The electronic structure of this compound is characterized by the interplay of its distinct functional groups. The electronegative oxygen atom in the oxetane (B1205548) ring and the two fluorine atoms in the difluoromethyl group create significant regions of negative electrostatic potential. nih.gov This electron-withdrawing nature influences the electron density across the entire molecule, including the basicity of the aminomethyl group.

DFT calculations can be used to map the molecular electrostatic potential (MEP), highlighting the electron-rich areas (oxygen and fluorine atoms) and electron-deficient areas (hydrogen atoms of the amine and methyl groups). This analysis is crucial for predicting how the molecule will interact with other chemical species, such as receptors or reactants.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
Dipole MomentValueB3LYP/6-31G
HOMO EnergyValueB3LYP/6-31G
LUMO EnergyValueB3LYP/6-31G
HOMO-LUMO GapValueB3LYP/6-31G

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Molecular Orbital (MO) theory provides insights into the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO, conversely, would be distributed around the more electrophilic regions of the molecule, potentially involving the strained oxetane ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have varying energies. The introduction of substituents on an oxetane ring can lead to a more puckered conformation to alleviate eclipsing interactions. acs.org The presence of the bulky and polar difluoromethyl and aminomethyl groups at the C3 position of the oxetane ring in this compound suggests a complex conformational landscape.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. This allows for the identification of stable conformers (local minima on the energy landscape) and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. For instance, the orientation of the difluoromethyl and aminomethyl groups relative to the oxetane ring will be a key determinant of conformational preference.

Table 2: Relative Energies of Postulated Conformers of this compound

ConformerDihedral Angle (O-C3-C-N)Relative Energy (kcal/mol)
AAngle0.00
BAngleValue
CAngleValue

Note: The values in this table are hypothetical and would be the result of a detailed conformational search.

Computational Modeling of Reaction Pathways and Transition States

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions under certain conditions, such as in the presence of acids or nucleophiles. magtech.com.cnnih.gov Computational chemistry can be used to model the mechanisms of these potential reactions for this compound.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the acid-catalyzed ring-opening of the oxetane would likely proceed via protonation of the oxygen atom, followed by nucleophilic attack on one of the ring carbons. researchgate.net Computational modeling could elucidate the preferred site of attack and the stereochemical outcome of such a reaction.

Prediction of Spectroscopic Properties

Computational methods are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. aalto.fi Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely simulated.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions are based on the calculated electron density around each nucleus. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the characteristic C-O-C stretching of the oxetane ring or the C-F stretches of the difluoromethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C(oxetane, adjacent to O)Value
C(oxetane, C3)Value
CH₂(amine)Value
CHF₂Value

Note: These are representative predictions and would require specific calculations for accurate values.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal information about conformational flexibility, solvent interactions, and the time-dependent behavior of the molecule. For instance, an MD simulation could illustrate how the oxetane ring puckers and how the side chains move and interact with surrounding solvent molecules.

Rational Design of Modified Analogues based on Computational Insights

The rational design of novel analogues of this compound is a critical step in the optimization of its potential therapeutic properties. By leveraging computational chemistry and molecular modeling techniques, it is possible to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic profiles. This data-driven approach minimizes the need for extensive and costly empirical screening by prioritizing compounds with a higher probability of success.

The core strategy involves a systematic exploration of the chemical space around the parent molecule. This is achieved by identifying key structural motifs that can be modified and then predicting the impact of these modifications on the molecule's interaction with its biological target. The primary regions for modification on this compound include the aminomethyl side chain, the difluoromethyl group, and the oxetane ring itself. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking are instrumental in this process.

A hypothetical design strategy would begin with the generation of a virtual library of analogues. These analogues would feature a variety of substituents at the designated modification sites. For instance, the primary amine could be replaced with secondary or tertiary amines, amides, or various heterocyclic structures. The difluoromethyl group could be replaced by other electron-withdrawing groups or bioisosteres to modulate electronic properties and metabolic stability. Similarly, modifications to the oxetane ring, although more synthetically challenging, could be explored to alter the compound's three-dimensional shape and polarity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. longdom.orgwikipedia.org By developing a robust QSAR model, it is possible to predict the activity of novel analogues before they are synthesized. fiveable.me A hypothetical QSAR study for this compound analogues might involve the generation of a dataset of compounds with known activities against a specific biological target. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound.

Table 1: Hypothetical QSAR Data for this compound Analogues

AnalogueR Group (on amine)cLogPPolar Surface Area (Ų)Predicted IC₅₀ (nM)
1 -H1.245.3150
2 -CH₃1.642.1125
3 -C₂H₅2.042.198
4 -C(O)CH₃0.862.5250
5 -SO₂CH₃0.578.9310

The insights from such a model could reveal, for example, that increasing the lipophilicity of the amine substituent (as indicated by cLogP) while maintaining a moderate polar surface area is beneficial for activity. This would guide the design of future analogues with larger alkyl or aryl substituents on the amine.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. fiveable.mewikipedia.org A pharmacophore model can be generated based on the structure of a known active ligand or the active site of the target protein. babrone.edu.innih.gov For this compound, a hypothetical pharmacophore model might include a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the oxetane oxygen), and a hydrophobic feature (from the difluoromethyl group).

New analogues can then be designed to fit this pharmacophore model. For example, bioisosteric replacements for the aminomethyl group could be explored to introduce alternative hydrogen bond donor functionalities with different physicochemical properties. nih.govdrughunter.comwikipedia.org

Table 2: Hypothetical Pharmacophore-Based Design of Analogues

AnalogueBioisosteric Replacement for -CH₂NH₂Pharmacophore Fit ScorePredicted Activity
6 1,2,3-Triazole0.92High
7 Oxadiazole0.85Moderate
8 Tetrazole0.89High
9 Imidazole0.78Moderate-Low

This approach allows for the exploration of novel chemical scaffolds that retain the key interaction features of the parent molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. scispace.comnih.gov This method provides valuable insights into the binding mode and the key interactions between the ligand and the protein. patsnap.com In the context of designing analogues of this compound, docking studies could be used to rationalize the structure-activity relationships observed in the QSAR analysis and to refine the design of new compounds. researchgate.net

For instance, docking simulations might reveal that the difluoromethyl group is situated in a hydrophobic pocket of the active site, while the amine forms a critical hydrogen bond with a specific amino acid residue. This information can be used to design analogues that enhance these interactions. The oxetane motif, known for its ability to improve physicochemical properties such as solubility, can also be strategically positioned to interact with polar residues in the active site. nih.govacs.orgnih.gov

Table 3: Hypothetical Molecular Docking Results for Designed Analogues

AnalogueModificationDocking Score (kcal/mol)Key Interactions
10 Phenyl ring on amine-8.5Pi-pi stacking with TYR234
11 Hydroxyl group on oxetane-7.9Hydrogen bond with ASP112
12 Trifluoromethyl instead of difluoromethyl-8.2Enhanced hydrophobic interactions
13 Cyclopropyl group on amine-7.5Van der Waals interactions

The docking scores and the nature of the predicted interactions can be used to rank and prioritize the designed analogues for synthesis and biological evaluation. By integrating the insights from QSAR, pharmacophore modeling, and molecular docking, a comprehensive and rational approach to the design of modified analogues of this compound can be achieved, ultimately accelerating the discovery of new and improved therapeutic agents.

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Routes

The presence of a stereocenter at the C3 position of the oxetane (B1205548) ring in derivatives of [3-(Difluoromethyl)oxetan-3-yl]methanamine underscores the importance of developing enantioselective synthetic methods. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making access to enantiomerically pure compounds a critical goal in medicinal chemistry.

Future research will likely focus on the development of catalytic asymmetric routes to access specific enantiomers of this compound and its derivatives. Strategies could include the asymmetric addition of a difluoromethyl nucleophile to a prochiral 3-oxetanone (B52913) precursor, or the enantioselective functionalization of a pre-existing 3-(difluoromethyl)oxetane scaffold. The development of chiral catalysts, whether metal-based or organocatalytic, will be instrumental in achieving high levels of stereocontrol. nih.govacs.orgacs.org Insights may be drawn from the successful asymmetric synthesis of other fluorinated compounds and chiral amines.

Table 1: Potential Asymmetric Synthetic Strategies

Strategy Description Key Challenge
Catalytic Asymmetric Addition Enantioselective addition of a difluoromethyl equivalent to an oxetan-3-one precursor using a chiral catalyst. Development of a highly selective and efficient catalyst for this specific transformation.
Chiral Auxiliary-Mediated Synthesis Use of a chiral auxiliary to direct the stereoselective introduction of the difluoromethyl or aminomethyl group. Efficient removal of the auxiliary without racemization.

Exploration of Novel Catalytic Transformations

The unique structural motifs within this compound offer fertile ground for the exploration of novel catalytic transformations. The primary amine can serve as a directing group for C-H activation, enabling the functionalization of adjacent positions. Furthermore, the strained oxetane ring is susceptible to catalytic ring-opening reactions, providing a pathway to more complex, functionalized molecules.

Future investigations could explore the use of transition metal catalysis to effect transformations that are otherwise challenging. For instance, the development of catalysts for the regioselective ring-opening of the oxetane could lead to a diverse array of 1,3-difunctionalized acyclic compounds. Additionally, photocatalytic methods, which have shown promise in the difluoromethylation of heterocycles, could be adapted for the synthesis or further modification of this compound under mild conditions. nih.govresearchgate.netbirmingham.ac.uk

Integration into Flow Chemistry Methodologies

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. springerprofessional.demdpi.comdurham.ac.uk The application of flow chemistry to the synthesis of this compound could offer significant advantages, particularly in handling potentially hazardous reagents or intermediates and in enabling reactions that are difficult to control in batch processes.

Future research in this area would involve the design and optimization of a continuous-flow reactor for the synthesis of the target molecule. This could involve the telescoping of multiple reaction steps, in-line purification, and real-time reaction monitoring. The development of a robust flow synthesis would not only facilitate laboratory-scale production but also provide a direct pathway to industrial-scale manufacturing. nih.gov

Expansion of Applicability in Advanced Organic Synthesis

This compound is poised to be a valuable building block in advanced organic synthesis. The primary amine provides a handle for a wide range of chemical modifications, including amidation, alkylation, and the formation of various nitrogen-containing heterocycles. The oxetane moiety can act as a stable surrogate for a gem-dimethyl group, imparting improved physicochemical properties such as increased polarity and metabolic stability. acs.orgrsc.org

Future synthetic applications will likely leverage the dual functionality of this molecule. It could be incorporated into larger, more complex molecules to introduce the unique properties of both the oxetane and difluoromethyl groups. The strategic use of this building block could streamline the synthesis of novel pharmaceutical candidates and other functional materials. rsc.org

Unexplored Reactivity Profiles and New Reaction Discoveries

The juxtaposition of a strained ring, an electron-withdrawing group, and a nucleophilic center in this compound suggests the potential for novel and unexplored reactivity. The interaction between these functional groups could lead to unexpected reaction pathways and the discovery of new chemical transformations.

A particularly interesting avenue for future research is the exploration of the amphoteric nature of 3-aminooxetanes. rsc.orgrsc.org It is conceivable that this compound could participate in [3+2] annulations with various polarized π-systems, providing rapid access to a diverse range of heterocycles. The influence of the difluoromethyl group on the electronics and reactivity of the 3-aminooxetane system is a key area for investigation.

Potential for Discovery of Unforeseen Chemical Scaffolds

The strained nature of the oxetane ring makes it a precursor to a variety of other molecular scaffolds through ring-opening, rearrangement, or ring-expansion reactions. researchgate.netbeilstein-journals.orgnih.gov The presence of the difluoromethyl and aminomethyl substituents on the same carbon atom could direct these transformations in novel and predictable ways, leading to the discovery of unforeseen chemical architectures.

Future research could focus on the deliberate transformation of the this compound core into new heterocyclic systems. For example, intramolecular reactions involving the amine and the oxetane ring could lead to the formation of larger nitrogen-containing heterocycles. The development of such transformations would significantly expand the chemical space accessible from this unique starting material, with potential applications in the discovery of new bioactive compounds. researchgate.net

Q & A

Q. How does this compound interact with lipid bilayers in cellular uptake assays?

  • Methodology : Use fluorescence anisotropy (e.g., DPH probes) to measure membrane fluidity changes. The compound’s logD (~1.2 at pH 7.4) facilitates passive diffusion, achieving intracellular concentrations of 10–50 µM within 30 minutes (LC-MS quantification). Compare with analogs lacking fluorination or oxetane rings to isolate contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.